molecular formula C12H23Br B8430814 (6-Bromo-hexyl)-cyclohexane

(6-Bromo-hexyl)-cyclohexane

Cat. No.: B8430814
M. Wt: 247.21 g/mol
InChI Key: YEXROGGYABJEOG-UHFFFAOYSA-N
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Description

(6-Bromo-hexyl)-cyclohexane is an alicyclic brominated compound featuring a cyclohexane ring attached to a six-carbon alkyl chain terminated by a bromine atom. This structure positions it as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine serves as a leaving group. The compound’s hexyl chain introduces flexibility and hydrophobicity, distinguishing it from simpler cyclohexyl bromides.

Properties

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

6-bromohexylcyclohexane

InChI

InChI=1S/C12H23Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12H,1-11H2

InChI Key

YEXROGGYABJEOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (6-Bromo-hexyl)-cyclohexane with structurally related brominated alkanes and cycloalkanes:

Compound Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Structural Features
This compound C₁₂H₂₁Br 245.20 ~1.15 (estimated) Cyclohexane + hexyl-Br chain
Cyclohexyl bromide C₆H₁₁Br 163.06 1.324 Bromine directly on cyclohexane ring
6-Bromohexylbenzene C₁₂H₁₇Br 241.17 1.18–1.20 Benzene ring + hexyl-Br chain
(2-Bromoethyl)cyclohexane C₈H₁₅Br 191.11 1.22 Cyclohexane + ethyl-Br chain
6-Bromo-1-hexene C₆H₁₁Br 163.06 1.12 Unsaturated hexene chain with terminal Br

Key Observations :

  • Hydrophobicity : The log P (partition coefficient) of this compound is expected to be higher than that of cyclohexyl bromide due to the longer alkyl chain, aligning with trends observed in compounds like 6-Bromohexylbenzene .
  • Density : Longer alkyl chains generally reduce density; this is reflected in the lower estimated density of this compound compared to cyclohexyl bromide .

Reactivity and Chemical Behavior

Nucleophilic Substitution
  • This compound undergoes SN2 reactions more readily than cyclohexyl bromide due to the primary bromine site (vs. tertiary in cyclohexyl bromide). This reactivity is comparable to 6-Bromohexylbenzene, though the electron-withdrawing cyclohexane ring may slightly reduce reaction rates compared to aromatic analogs .
  • In contrast, (2-Bromoethyl)cyclohexane exhibits intermediate reactivity, as its secondary bromide site sterically hinders nucleophilic attack .
Oxidation and Catalytic Behavior
  • Cyclohexane derivatives are prone to oxidation, forming epoxides or ketones. For example, cyclohexane oxidation produces 1,2-epoxycyclohexane under certain conditions, though the hexyl chain in this compound may alter reaction pathways due to increased steric hindrance .
  • Catalytic studies on methylated oxidovanadium(IV) compounds show that additives like HCl enhance cyclohexane oxidation yields, suggesting that this compound could participate in similar catalytic systems .

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